

Application of J2 in Ovarian Cancer Cell Apoptosis Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: HSP27 inhibitor J2

Cat. No.: B2980709

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Introduction

Ovarian cancer remains a significant challenge in gynecological oncology, often characterized by late diagnosis and the development of chemoresistance. A promising therapeutic strategy involves the targeted induction of apoptosis, or programmed cell death, in cancer cells. Heat shock protein 27 (Hsp27) is a molecular chaperone that is overexpressed in many cancers, including ovarian cancer, where it plays a crucial role in promoting cell survival and conferring resistance to therapy by inhibiting apoptosis.[1][2] Consequently, the inhibition of Hsp27 has emerged as an attractive approach for developing novel anticancer agents.[3]

J2 is a small molecule inhibitor of Hsp27 that has demonstrated potential in inducing apoptosis in ovarian cancer cells.[1][4] J2 is believed to exert its pro-apoptotic effects by binding to the phosphorylation site of Hsp27, which leads to the formation of abnormal Hsp27 dimers and inhibits its chaperone function.[1][4][5] This disruption of Hsp27 activity sensitizes cancer cells to apoptotic stimuli. These application notes provide a summary of the quantitative effects of J2 on ovarian cancer cells and detailed protocols for key experiments to study its apoptotic effects.

Data Presentation

The following tables summarize the quantitative data on the effects of the **Hsp27 inhibitor J2** on ovarian cancer cell lines.

Table 1: Inhibition of Ovarian Cancer Cell Line Growth by J2

Cell Line	IC50 Value (µM) at 48 hours
SKOV3	17.34 ^[1]
OVCAR-3	12.63 ^[1]

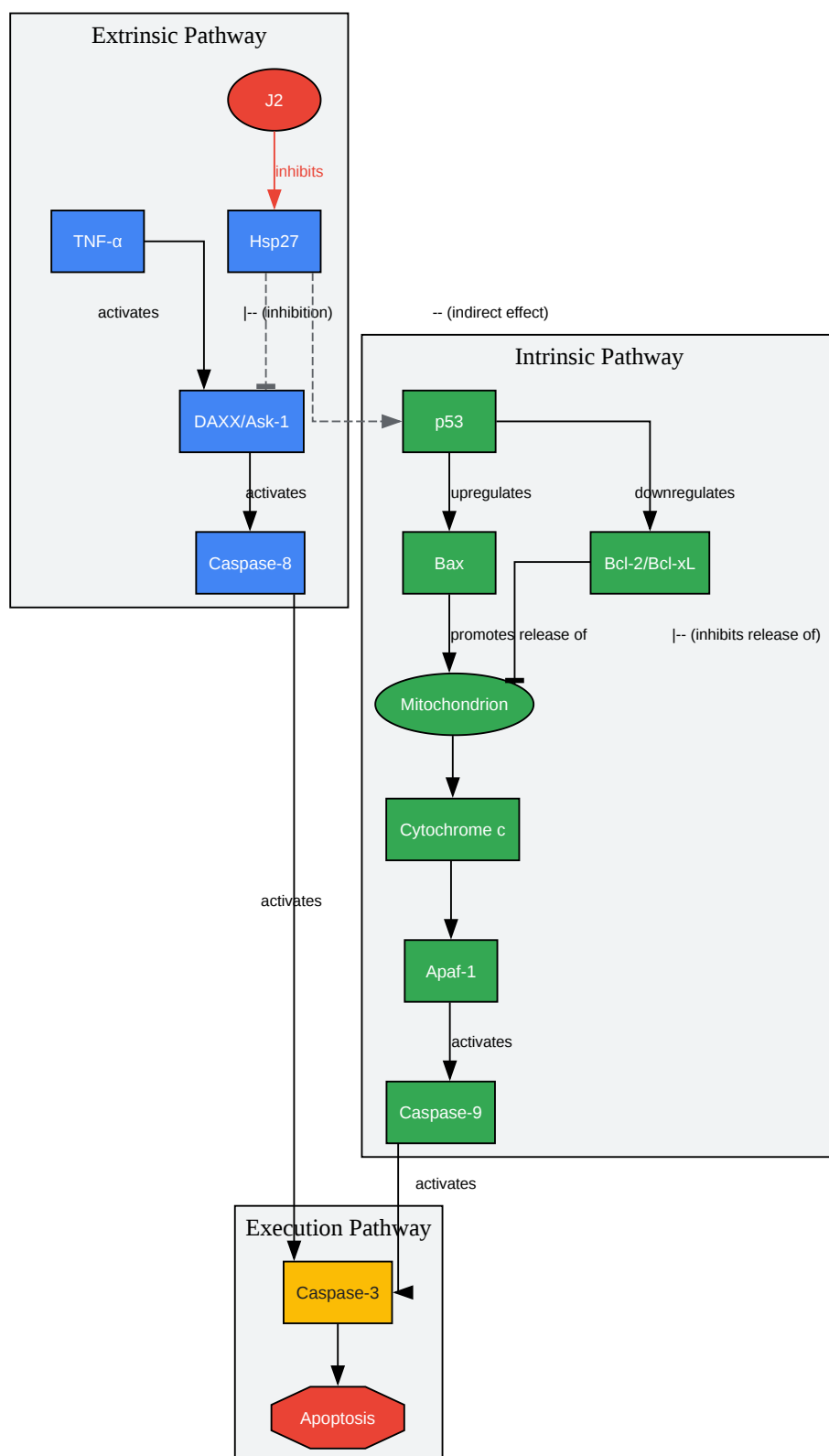
Table 2: Effect of J2 on Caspase-3 Activity in Ovarian Cancer Cell Lines

Cell Line	Fold Increase in Caspase-3 Activity
SKOV3	5.52 ^[1]
OVCAR-3	4.12 ^[1]

Table 3: Modulation of Apoptosis-Related Gene Expression by J2 in Ovarian Cancer Cells

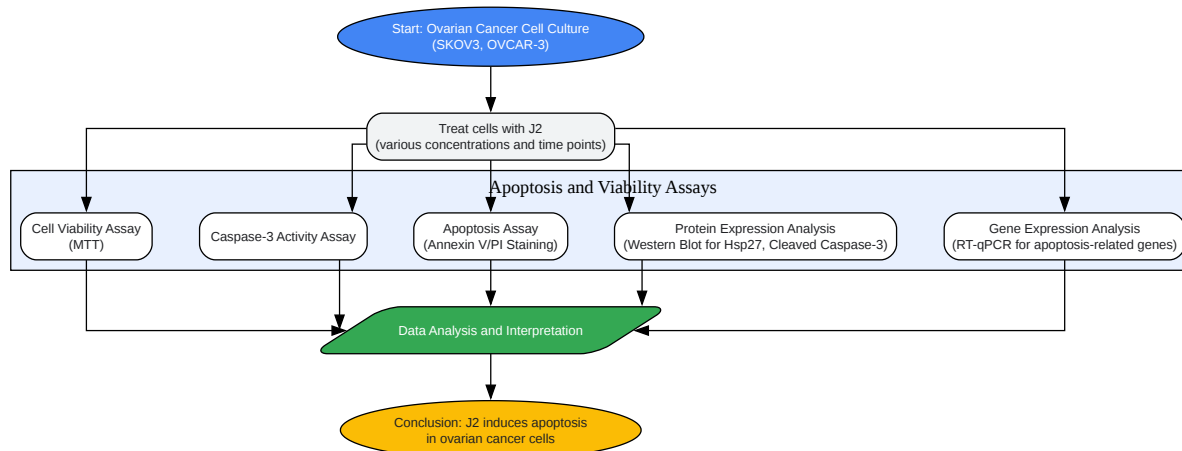
Gene	Function	Effect of J2 Treatment
Pro-Apoptotic Genes		
Bax	Pro-apoptotic	Upregulated[1][6]
Cyt-c	Pro-apoptotic	Upregulated[1][6]
p53	Tumor suppressor, pro-apoptotic	Upregulated[1][6]
Apaf-1	Pro-apoptotic	Upregulated[1][6]
Cas-3	Executioner caspase	Upregulated[1][6]
Cas-8	Initiator caspase	Upregulated[1][6]
Cas-9	Initiator caspase	Upregulated[1][6]
TNF- α	Pro-inflammatory, pro-apoptotic	Upregulated[1][6]
DAXX	Death domain-associated protein	Upregulated[1][6]
Ask-1	Apoptosis signal-regulating kinase 1	Upregulated[1][6]
Anti-Apoptotic Genes		
Bcl-2	Anti-apoptotic	Downregulated[1][6]
Bcl-xL	Anti-apoptotic	Downregulated[1][6]

Signaling Pathway and Experimental Workflow



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Caption: Proposed signaling pathway of J2-induced apoptosis in ovarian cancer cells.



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